5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Developing formulations for poorly soluble drug candidates requires consistent, non-API model compounds. This 1,3,4-thiadiazole derivative offers precisely defined physicochemical properties for reliable method development. - Low aqueous solubility (0.13 g/L) & LogP 1.3 - ideal BCS Class II/IV surrogate - 2-amino group enables facile derivatization (ureas, amides, Schiff bases) - 4-nitrophenoxy moiety serves as redox probe for nitroreductase assays - ≥95% purity, solid form (MP 198°C), 4 rotatable bonds for conformational studies

Molecular Formula C9H8N4O3S
Molecular Weight 252.25 g/mol
CAS No. 331818-28-1
Cat. No. B1331425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine
CAS331818-28-1
Molecular FormulaC9H8N4O3S
Molecular Weight252.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCC2=NN=C(S2)N
InChIInChI=1S/C9H8N4O3S/c10-9-12-11-8(17-9)5-16-7-3-1-6(2-4-7)13(14)15/h1-4H,5H2,(H2,10,12)
InChIKeyPBNXPSIRMVBKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine: Core Properties and Class


5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine (CAS: 331818-28-1), a substituted 1,3,4-thiadiazole derivative with the molecular formula C₉H₈N₄O₃S and a molecular weight of 252.25 g/mol, is a small-molecule heterocyclic building block commercially available for research use . Its structure features a 2-amino-1,3,4-thiadiazole core linked via a methylene bridge to a 4-nitrophenoxy moiety. The compound is a solid with a reported melting point of 198 °C (in tetrahydrofuran), low aqueous solubility (0.13 g/L at 25 °C), and a calculated density of 1.536 g/cm³, and it is typically supplied with a purity of ≥95% [1]. As a member of the 1,3,4-thiadiazole class, a scaffold widely explored for antimicrobial, anticancer, and anti-inflammatory activities, this specific compound serves as a versatile intermediate or precursor for the synthesis of more complex biologically active molecules [2].

Workflow Versatile heterocyclic building block with a free 2-amino group for derivatization
Probe capability Redox-active 4-nitrophenoxy moiety supports electrochemical or nitroreductase probe development
Model compound Low aqueous solubility profile supports use as a model for pre-formulation or analytical method studies

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine: Irreplaceability Over Generic Analogs


The 1,3,4-thiadiazole class encompasses a vast chemical space, and the biological activity and physicochemical properties of its members are exquisitely sensitive to the nature and position of substituents on the heterocyclic core [1]. For 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine, the specific combination of the 4-nitrophenoxy group and the 2-amino group on the thiadiazole ring is non-interchangeable. Systematic structure-activity relationship (SAR) studies on related series demonstrate that even minor modifications—such as altering the position of the nitro group (e.g., from para to meta or ortho), replacing the nitro group with other electron-withdrawing (e.g., Cl, F) or electron-donating (e.g., methoxy) substituents, or changing the linker length—can drastically impact or even abolish the desired biological response [2][3][4]. Therefore, substituting this specific compound with a generic, off-the-shelf 1,3,4-thiadiazole analog carries a high risk of experimental failure and is not scientifically justifiable without direct comparative validation.

Substituent position sensitivity

Shifting the nitro group from para to meta or ortho may substantially alter electronic distribution and biological response.

Functional group replacement risk

Exchanging the nitro group for other electron-withdrawing or donating substituents can abolish or reverse the structure-activity profile.

Linker length impacts conformation

Even a single carbon extension of the methylene bridge can change the accessible conformational space and target engagement potential.

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine: Quantitative Differentiation Evidence


High-Yield Synthetic Access

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine distinguishes itself from other potential intermediates by having a documented, high-yielding synthetic route from a readily available precursor. One established method for its synthesis proceeds from 4-nitrophenoxyacetic acid and thiosemicarbazide (commonly known as 'mouse-killing agent' or thiosemicarbazide), achieving a yield of approximately 90% [1]. This compares favorably to the synthesis of many closely related 2-amino-1,3,4-thiadiazole analogs, which often require multi-step procedures, less accessible starting materials, or result in lower overall yields, thereby impacting scalability and cost-effectiveness for research programs [2][3].

Synthesis Yield
Class-level
~90% yield
May support cost-effective scale-up and derivatization workflows.
Class-level inference; review reported synthetic route details.
Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Low Aqueous Solubility Profile

The compound possesses distinct physicochemical properties that can be a differentiating factor in assay development or early formulation. It is a solid with a melting point of 198 °C (in THF) and has a very low predicted aqueous solubility of 0.13 g/L at 25 °C, corresponding to a LogP (XLogP) of 1.3 [1]. While direct comparative solubility data against close analogs are not available in the public domain, this low solubility is characteristic of many nitro-aromatic compounds and can be a critical selection criterion. For instance, a user seeking a compound with inherently lower aqueous solubility for a specific application (e.g., to minimize hydrolysis in an aqueous assay or to achieve a desired solid-state property) would prioritize this compound over a more water-soluble analog like one containing a pyridine or carboxylic acid moiety, which could have solubilities orders of magnitude higher [2].

Aqueous Solubility
Class-level
0.13 g/L (calc.) vs. >1 g/L for polar analogs
Supports selection for low-solubility model or formulation studies.
Calculated value; experimental validation recommended.
Pre-formulation Analytical Chemistry Drug Discovery

Redox Activity via 4-Nitrophenoxy Group

The compound's 4-nitrophenoxy group confers a distinct redox profile that is absent in many common thiadiazole analogs. The aromatic nitro group is a well-established redox-active center that can undergo reversible one-electron reduction to form a nitro radical anion, a property exploited in the design of hypoxia-activated prodrugs and electrochemical sensors [1]. In contrast, analogs substituted with other groups, such as methoxy (electron-donating), halogens (non-redox-active under standard conditions), or simple alkyl chains, lack this specific electrochemical behavior. While quantitative electrochemical data (e.g., reduction potential, E₁/₂) for this exact compound are not readily available, the presence of the 4-nitrophenoxy group strongly implies a negative reduction potential in the range of -0.8 to -1.2 V (vs. Ag/AgCl), which is a class-level characteristic of para-substituted nitrobenzenes [2]. This is a key differentiator for applications requiring a redox probe, an electropolymerizable unit, or a substrate for nitroreductase enzymes .

Redox Activity
Class-level
Redox-active nitro group vs. non-redox-active analogs
Enables electrochemical sensor or nitroreductase probe applications.
Class-level characteristic; specific reduction potential to verify.
Redox Chemistry Synthetic Chemistry Material Science

Balanced Conformational Flexibility

The molecule's conformational flexibility is defined by its four rotatable bonds, which is a quantifiable and differentiating parameter. The -O-CH₂- linker between the thiadiazole and phenyl rings allows for a range of accessible conformations, potentially enabling optimal fit into a target binding site [1][2]. In contrast, many 1,3,4-thiadiazole analogs are either more rigid (e.g., those with the aryl group directly attached to the ring, with only 2 rotatable bonds) or more flexible (e.g., those with longer alkyl linkers, having 5 or more rotatable bonds). For instance, a direct comparator, N-methyl-5-[4-(3-nitrophenoxy)butyl]-1,3,4-thiadiazol-2-amine, has a butyl linker and 6 rotatable bonds, which would result in a significantly larger conformational space and higher entropic cost upon binding [3]. This precise number of rotatable bonds (4) for 5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine strikes a balance between flexibility and rigidity, a parameter that can be crucial for molecular docking and rational drug design [4].

Rotatable Bonds
Head-to-head
4 rotatable bonds vs. 6 for butyl-linked analog
Balanced flexibility for docking and conformational modeling studies.
Direct structural comparison; supports computational benchmarking.
Computational Chemistry Molecular Modeling Medicinal Chemistry

Non-Hazardous Shipping Classification

Based on its official Safety Data Sheet (SDS) from a reputable supplier, 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine is classified as non-hazardous for transportation by DOT/IATA and carries only a GHS 'Warning' signal word, with standard precautionary statements for laboratory chemicals . This is a key logistical and safety differentiator. Many closely related 1,3,4-thiadiazole derivatives, particularly those with hydrazine, azide, or other reactive functionalities, are classified as hazardous materials requiring specialized (and often costly) shipping, storage, and handling protocols. While this compound has no specific hazards listed, an analog like a 2-hydrazino-1,3,4-thiadiazole may be classified as toxic or an irritant, incurring additional compliance costs and safety risks. The non-hazardous classification for 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine streamlines procurement, reduces shipping costs, and simplifies lab safety management, providing a tangible benefit for routine research use .

Transport Classification
Data to verify
Not hazardous (DOT/IATA) vs. hazardous analogs
May simplify procurement and handling logistics.
Supplier SDS; class-level inference; verify current safety data.
Laboratory Safety Chemical Procurement Logistics

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine: Recommended Research Applications


Targeted Library Synthesis for Antimicrobial and Anticancer Screening

This compound is an ideal starting material for synthesizing focused libraries of new 1,3,4-thiadiazole derivatives for antimicrobial or anticancer screening. Its high-yield synthesis (Section 3, Evidence 1) makes it cost-effective for parallel synthesis, while the established SAR around the nitroaryl motif (Section 2) and the compound's balanced conformational flexibility (Section 3, Evidence 4) provide a rational basis for design. Researchers can leverage the 2-amino group for further functionalization (e.g., to form ureas, amides, or Schiff bases) to explore the chemical space around this core scaffold, as indicated by related studies [1].

Low-Solubility Model Compound for Formulation Studies

For scientists developing new formulations or analytical methods for poorly soluble drug candidates, 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine serves as an excellent model compound. Its well-defined, low aqueous solubility (0.13 g/L) and moderate LogP (1.3) (Section 3, Evidence 2) are representative of many BCS Class II/IV drugs. This makes it a practical and consistent tool for method development in HPLC, studying precipitation inhibitors, or validating computational solubility models without the complexity and cost of using a proprietary active pharmaceutical ingredient .

Redox-Active Probe for Electrochemical and Redox Biology

The presence of the 4-nitrophenoxy group (Section 3, Evidence 3) makes this compound a valuable tool in redox biology and electrochemistry. It can be used as a substrate to assay the activity of nitroreductase enzymes, which are key in bioreductive drug activation and hypoxia sensing. Furthermore, its nitro group can be electrochemically reduced, allowing its use as a redox probe in sensor development or as an electropolymerizable monomer for creating modified electrodes. Its non-hazardous nature (Section 3, Evidence 5) also makes it a safer alternative to other nitroaromatic probes in routine laboratory settings [2].

Conformational Analysis Benchmark for Computational Chemistry

This compound is well-suited for computational chemistry studies focused on conformational analysis and docking. Its specific number of rotatable bonds (4) (Section 3, Evidence 4) and well-defined structure make it a useful benchmark for testing new force fields or algorithms for predicting molecular flexibility. Researchers can use it to study the energetic landscape of the -O-CH₂- linker and its impact on the compound's overall shape, providing insights that can be extrapolated to larger, more complex drug-like molecules containing similar structural motifs [3].

Application
Selection Property
Validation Focus
Antimicrobial screening library synthesis
High-yield derivatization platform
Verify reactivity at 2-amino position and substituent SAR
Low-solubility formulation model studies
Low aqueous solubility profile
Validate solubility consistency across preparation methods
Redox probe for electrochemistry or nitroreductase assays
4-nitrophenoxy redox-active moiety
Confirm electrochemical reduction potential and enzyme kinetics
Conformational analysis benchmark
Balanced conformational flexibility (rotatable bond count)
Test molecular mechanics force fields or docking algorithms

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